5-(3-methoxyphenyl)pentanoic Acid

CAS No.: 6500-64-7

Cat. No.: VC3793193

Molecular Formula: C12H16O3

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6500-64-7 |

|---|---|

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | 5-(3-methoxyphenyl)pentanoic acid |

| Standard InChI | InChI=1S/C12H16O3/c1-15-11-7-4-6-10(9-11)5-2-3-8-12(13)14/h4,6-7,9H,2-3,5,8H2,1H3,(H,13,14) |

| Standard InChI Key | VGEQZPKAGFDVHW-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)CCCCC(=O)O |

| Canonical SMILES | COC1=CC=CC(=C1)CCCCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

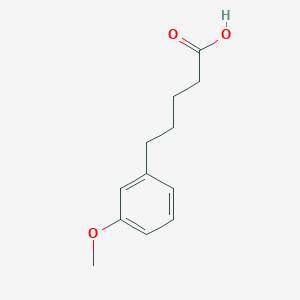

5-(3-Methoxyphenyl)pentanoic acid consists of a pentanoic acid backbone with a 3-methoxyphenyl group attached to the fifth carbon (Figure 1). The methoxy group (-OCH) at the meta position of the phenyl ring influences electronic properties, while the carboxylic acid (-COOH) enables hydrogen bonding and salt formation. Key identifiers include:

-

IUPAC Name: 5-(3-Methoxyphenyl)pentanoic acid

-

SMILES: COC1=CC=CC(=C1)CCCCC(=O)O

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 208.25 g/mol | PubChem |

| XLogP3 | 2.5 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Topological Polar Surface Area | 46.5 Ų | PubChem |

Synthesis and Production

Synthetic Routes

The compound is typically synthesized via Friedel-Crafts alkylation or Wittig reactions. A notable method involves the reaction of ethyl 4-chloroacetoacetate with triphenylphosphine to form a ylide intermediate, followed by condensation with 5-methoxy-tryptamine derivatives . Alternative approaches utilize Grignard reagents to introduce the methoxyphenyl group to pentanoic acid precursors .

Optimization Challenges

Key challenges include controlling regioselectivity during phenyl group attachment and minimizing side reactions involving the carboxylic acid moiety. Purification often requires chromatographic techniques due to the compound’s moderate polarity .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (0.1–1 mg/mL at 25°C) but is soluble in polar organic solvents like ethanol and dimethyl sulfoxide. Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at 2–8°C in inert atmospheres .

Spectroscopic Data

-

IR (KBr): Strong absorption at 1705 cm (C=O stretch), 1250 cm (C-O-C asymmetric stretch).

-

H NMR (400 MHz, CDCl): δ 7.25–6.75 (m, 4H, aromatic), 3.80 (s, 3H, OCH), 2.35 (t, 2H, CHCOOH) .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing neuroprotective agents. For example, hybridization with melatonin derivatives yielded compounds showing efficacy in Alzheimer’s disease models by reducing amyloid-β oligomers and oxidative stress .

Table 2: Biological Activity of Analogues

| Analogues | EC (nM) | Target |

|---|---|---|

| 5-(4-Hydroxyphenyl) variant | 23.05 ± 5.23 | Aβ oligomer suppression |

| Hybrid β-ketone amide | 134.2 ± 4.5 | Mitochondrial ROS inhibition |

Peptide Synthesis

Fmoc-protected derivatives (e.g., Fmoc-(S)-2-amino-5-(3-methoxyphenyl)pentanoic acid) are used in solid-phase peptide synthesis, enabling incorporation of aromatic side chains into bioactive peptides .

Future Directions

Drug Development

Structural modifications, such as introducing hydroxyl groups or fluorinated substituents, may enhance blood-brain barrier penetration for neurodegenerative disease applications .

Materials Science

Potential use in liquid crystals or polymers is under exploration, leveraging its rigid aromatic core and flexible alkyl chain .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume